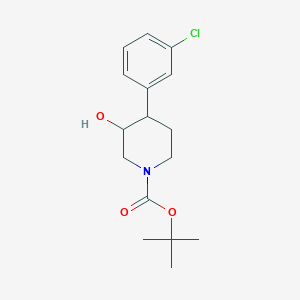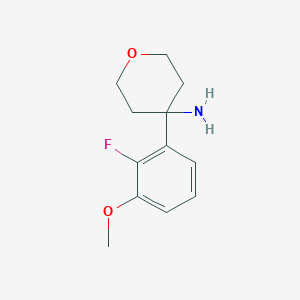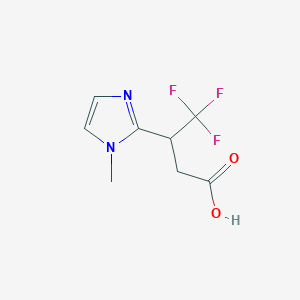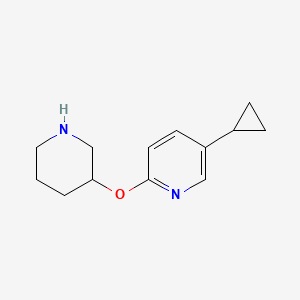![molecular formula C10H14BrNO B13232724 2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13232724.png)
2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H14BrNO. It is a brominated derivative of phenylethylamine and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2-bromophenylacetonitrile with ethylene oxide in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: 50-70°C
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding amine using lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether
Substitution: Sodium azide in dimethylformamide (DMF), thiourea in ethanol
Major Products Formed
Oxidation: 2-{[1-(2-Bromophenyl)ethyl]amino}acetaldehyde
Reduction: 2-{[1-(2-Bromophenyl)ethyl]amino}ethane
Substitution: 2-{[1-(2-Azidophenyl)ethyl]amino}ethan-1-ol
Scientific Research Applications
2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-bromophenyl)ethan-1-ol
- 2-{[(2-bromophenyl)methyl]amino}ethan-1-ol
- 4-bromophenylethanol
Uniqueness
2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-[1-(2-bromophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H14BrNO/c1-8(12-6-7-13)9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3 |
InChI Key |
DIJCQPFISSGEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride](/img/structure/B13232642.png)



![2-(Butan-2-yl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13232664.png)

![3-Methoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13232676.png)
![4-(3-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13232678.png)
amine](/img/structure/B13232685.png)
![[4-(Propan-2-yl)oxolan-2-yl]methanol](/img/structure/B13232711.png)
![Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13232713.png)



